molecular formula C10H8O2 B3153125 3-(2-Methylphenyl)prop-2-ynoic acid CAS No. 7515-27-7

3-(2-Methylphenyl)prop-2-ynoic acid

Cat. No. B3153125
CAS RN: 7515-27-7
M. Wt: 160.17 g/mol
InChI Key: VRKGBSGNFQZBLU-UHFFFAOYSA-N
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Description

“3-(2-Methylphenyl)prop-2-ynoic acid” is an organic compound with the molecular formula C10H8O2 . It is also known by its IUPAC name "(E)-3-(2-Methylphenyl)-2-propenoic acid" .


Molecular Structure Analysis

The molecular structure of “3-(2-Methylphenyl)prop-2-ynoic acid” can be represented by the SMILES string "O=C(O)C#CC1=CC=CC=C1C" . This indicates that the molecule consists of a carboxylic acid group (O=C(O)) attached to a propynoic acid group (C#C) which is further connected to a 2-methylphenyl group (C1=CC=CC=C1C) .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Methylphenyl)prop-2-ynoic acid” is 160.17 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Agents : The synthesis of derivatives from compounds structurally related to 3-(2-Methylphenyl)prop-2-ynoic acid has shown promising results in creating new classes of antimicrobial agents. These derivatives have been tested for their activity against various bacterial and fungal strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungal species (Candida albicans, Aspergillus niger, Aspergillus Clavatus) (N. Patel & Minesh D. Patel, 2017).

Organotin Carboxylates and Antitumor Activities

  • Synthesis of Organotin Carboxylates for Antitumor Applications : Research involving the self-assembly of derivatives of 3-(2-Methylphenyl)prop-2-ynoic acid with organotin compounds has led to the development of novel organotin carboxylates. These compounds have been explored for their potential antitumor activities and fluorescence properties, demonstrating a potential avenue for the development of new cancer treatments (Xiao Xiao et al., 2019).

Solar Cell Applications

  • Molecular Engineering for Solar Cells : Derivatives of 3-(2-Methylphenyl)prop-2-ynoic acid have been utilized in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high efficiency in converting incident photons to current, highlighting their potential in renewable energy technologies (Sanghoon Kim et al., 2006).

Liquid Crystal Display Technologies

  • Photoalignment in Liquid Crystal Displays : Certain derivatives of 3-(2-Methylphenyl)prop-2-ynoic acid have been explored for their ability to promote photoalignment in nematic liquid crystals. These findings have implications for the development of advanced liquid crystal display (LCD) technologies, where controlled alignment of liquid crystals is crucial for optimal display performance (G. Hegde et al., 2013).

properties

IUPAC Name

3-(2-methylphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKGBSGNFQZBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293756
Record name 3-(2-Methylphenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)prop-2-ynoic acid

CAS RN

7515-27-7
Record name 3-(2-Methylphenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 35.5 g of KOH in ethanol (250 ml) there were added 51.0 g (158.9 mmol) of 2,3-dibromo-3-tol-2-ylpropionic acid portionwise over a period of 30 min. The mixture was then heated under reflux over a period of 4 h. Following removal of the solvent in vacuo, the residue was taken up in 10% strength hydrochloric acid. The solution was washed with EA and then set to pH>10 with a 6N aq. NaOH solution. The mixture was then extracted with EA and the organic phase was dried over MgSO4. Following filtration and the removal of solvent in vacuo, there were obtained 13.8 g (86.2 mmol, 54%) of tol-2-ylpropiolic acid.
Name
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
2,3-dibromo-3-tol-2-ylpropionic acid
Quantity
51 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Komsani, S Koppireddi, S Avula… - European Journal of …, 2013 - Elsevier
A new series of disubstituted alkynes was obtained by microwave induced internal splitting of the corresponding β-oxo-alkylidenetriphenylphosphoranes. The antimicrobial potential of …
Number of citations: 4 www.sciencedirect.com
M Ohashi, K Gamo, Y Tanaka, M Waki… - European Journal of …, 2015 - Elsevier
Peroxisome proliferator-activated receptor γ (PPARγ) antagonists are candidates for treatment of type 2 diabetes, obesity and osteoporosis. However, few rational design strategies are …
Number of citations: 31 www.sciencedirect.com

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